2-Hydroxy-N-[(E)-3-oxobutan-2-ylideneamino]acetamide

Catalog No.
S3036181
CAS No.
118728-40-8
M.F
C6H10N2O3
M. Wt
158.157
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Hydroxy-N-[(E)-3-oxobutan-2-ylideneamino]acetami...

CAS Number

118728-40-8

Product Name

2-Hydroxy-N-[(E)-3-oxobutan-2-ylideneamino]acetamide

IUPAC Name

2-hydroxy-N-[(E)-3-oxobutan-2-ylideneamino]acetamide

Molecular Formula

C6H10N2O3

Molecular Weight

158.157

InChI

InChI=1S/C6H10N2O3/c1-4(5(2)10)7-8-6(11)3-9/h9H,3H2,1-2H3,(H,8,11)/b7-4+

InChI Key

RMVQOXFPROJNNV-QPJJXVBHSA-N

SMILES

CC(=NNC(=O)CO)C(=O)C

Solubility

not available

Application in Bioactive Nitrosylated and Nitrated N-(2-hydroxyphenyl)acetamides

Specific Scientific Field: Chemical Biology

Summary of the Application: This compound is used in the study of bioactive nitrosylated and nitrated N-(2-hydroxyphenyl)acetamides. It’s involved in the incubation of Aminobacter aminovorans, Paenibacillus polymyxa, and Arthrobacter MPI764 with the microbial 2-benzoxazolinone (BOA)-degradation-product 2-acetamido-phenol .

Methods of Application: The compound is produced from 2-aminophenol and leads to the recently identified N-(2-hydroxy-5-nitrophenyl) acetamide, the hitherto unknown N-(2-hydroxy-5-nitrosophenyl)acetamide, and N-(2-hydroxy-3-nitrophenyl)acetamide .

Results or Outcomes: The bioactivity of the compound is rapidly annihilated by glucosylation .

Application in the Synthesis of 2-hydroxy-N-arylacetamides

Specific Scientific Field: Organic Chemistry

Summary of the Application: An efficient and eco-friendly one-pot two-step procedure was developed for the synthesis of 2-hydroxy-N-arylacetamides from 2-chloro-N-arylacetamides .

Methods of Application: The reaction proceeds through nucleophilic substitution of chloride by acetate to form 2-oxo-2-(phenylamino)acetamide .

Results or Outcomes: The procedure affords good yields of the desired products which are valuable intermediates for several biologically active molecules, in short reaction time with ease of isolation .

Application in the Synthesis of Phenoxy Acetamide Derivatives

Specific Scientific Field: Medicinal Chemistry

Summary of the Application: Phenoxy acetamide and its derivatives, including “2-Hydroxy-N-[(E)-3-oxobutan-2-ylideneamino]acetamide”, have been studied for their potential as therapeutic candidates . These compounds are synthesized and studied for their biological effects .

Methods of Application: The compound is synthesized using various chemical techniques and computational chemistry applications . The synthesis process involves the utilization of drugs and their biological effects .

Results or Outcomes: The synthesized compounds have shown promising results in terms of safety and efficacy, enhancing life quality .

Application in the Synthesis of Indole Derivatives

Specific Scientific Field: Pharmaceutical Chemistry

Summary of the Application: Indole derivatives, which often contain “2-Hydroxy-N-[(E)-3-oxobutan-2-ylideneamino]acetamide”, have been found in many important synthetic drug molecules . These compounds are studied for their potential to bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives .

Methods of Application: The compound is synthesized and studied for its ability to bind with high affinity to multiple receptors .

Results or Outcomes: The synthesized indole derivatives have shown promising results in various biological activities .

Application in the Synthesis of Chalcone Derivatives

Summary of the Application: Chalcone derivatives, which often contain “2-Hydroxy-N-[(E)-3-oxobutan-2-ylideneamino]acetamide”, have been studied for their potential as therapeutic candidates . These compounds are synthesized and studied for their biological effects .

Results or Outcomes: The synthesized chalcone derivatives have shown promising results in terms of safety and efficacy, enhancing life quality .

Application in the Synthesis of Quinoline Derivatives

Summary of the Application: Quinoline derivatives, which often contain “2-Hydroxy-N-[(E)-3-oxobutan-2-ylideneamino]acetamide”, have been found in many important synthetic drug molecules . These compounds are studied for their potential to bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives .

Results or Outcomes: The synthesized quinoline derivatives have shown promising results in various biological activities .

XLogP3

-0.7

Dates

Modify: 2024-04-14

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